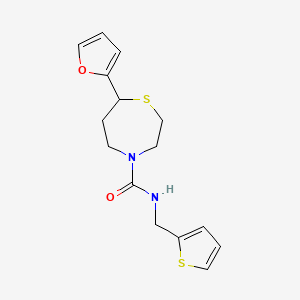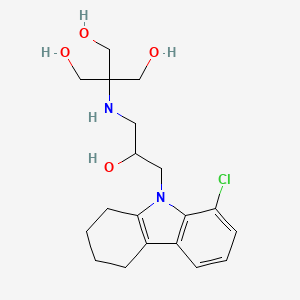
2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound with a unique structure that makes it significant in various scientific fields. This compound belongs to the carbazole family, known for their diverse pharmacological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole intermediate. The chlorination of carbazole can be achieved using reagents like thionyl chloride in the presence of a solvent such as chloroform. The resultant 8-chloro-1H-carbazole can then undergo reduction to form 8-chloro-3,4-dihydro-1H-carbazole.
In the next step, the intermediate undergoes an alkylation reaction with an appropriate epoxide to introduce the 2-hydroxypropyl group. The introduction of the amino group and further hydroxymethylation leads to the formation of the final compound. The process often requires specific catalysts and controlled reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory methods to handle larger volumes of reagents and intermediates. Typically, this involves using continuous flow reactors to ensure consistent reaction conditions and higher throughput. Optimization of reaction conditions, solvent recycling, and purification techniques are crucial to maintaining efficiency and reducing production costs.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives, which are significant in various biological processes.
Reduction: The reduction of the 8-chloro-3,4-dihydro-1H-carbazole moiety can lead to the formation of more saturated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of acids.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Strong nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amino or thiol-substituted carbazole derivatives.
科学研究应用
2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research fields due to its unique properties:
Chemistry: As an intermediate for the synthesis of more complex organic molecules.
Biology: Investigating its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Potential use in developing drugs for neurological disorders because of its structural similarity to neurotransmitter analogs.
Industry: Use in the manufacturing of dyes, pigments, and materials with specific electronic properties.
作用机制
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors in biological systems. Its mechanism involves the modulation of signal transduction pathways, inhibition of enzyme activity, and binding to specific receptors. The molecular pathways often include the inhibition of kinases and modulation of gene expression, which are crucial in processes like cell cycle regulation and apoptosis.
相似化合物的比较
1H-Carbazol-9-yl derivatives: Known for their broad spectrum of biological activities.
3,6-Dibromo-9H-carbazole: Used in material science for organic electronics.
8-Nitro-1H-carbazole: Investigated for anti-cancer properties.
This compound's unique properties and versatile applications make it a valuable subject of research across various scientific disciplines.
属性
IUPAC Name |
2-[[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4/c20-16-6-3-5-15-14-4-1-2-7-17(14)22(18(15)16)9-13(26)8-21-19(10-23,11-24)12-25/h3,5-6,13,21,23-26H,1-2,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTURZSSRWZGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CNC(CO)(CO)CO)O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
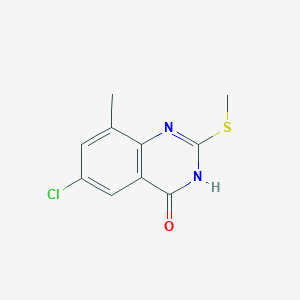
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2971836.png)

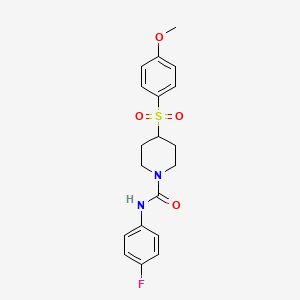
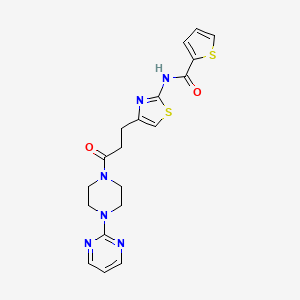
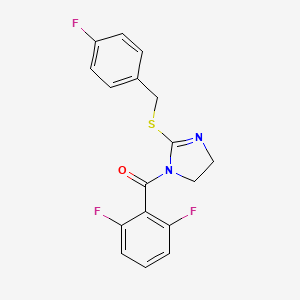
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2971842.png)
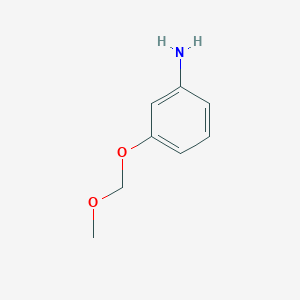
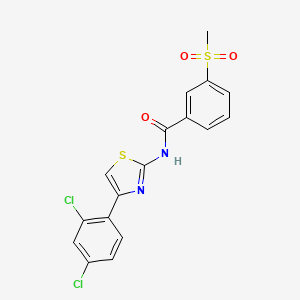
![4-(4-methoxybenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971847.png)
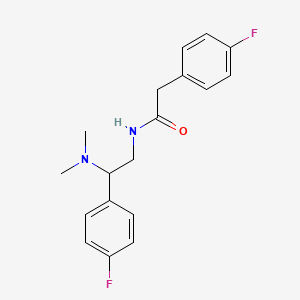
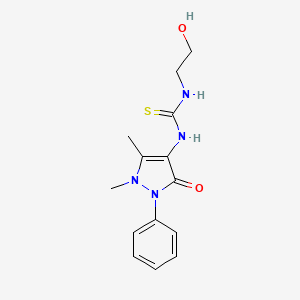
![[4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride](/img/structure/B2971855.png)
